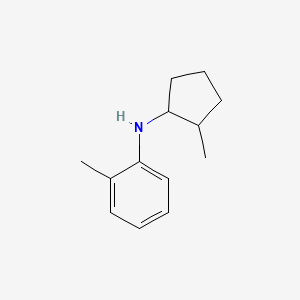

2-methyl-N-(2-methylcyclopentyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

2-methyl-N-(2-methylcyclopentyl)aniline |

InChI |

InChI=1S/C13H19N/c1-10-6-3-4-8-12(10)14-13-9-5-7-11(13)2/h3-4,6,8,11,13-14H,5,7,9H2,1-2H3 |

InChI Key |

WQHZLETXXKTSED-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1NC2=CC=CC=C2C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl N 2 Methylcyclopentyl Aniline and Congeneric N Aryl Cyclopentylamines

Direct Amination and Reductive Amination Strategies for N-Aryl Cyclic Amine Formation

Direct methods for forming the crucial C–N bond between an aniline (B41778) and a cyclopentyl moiety are highly sought after for their atom economy and operational simplicity. Reductive amination, in particular, stands out as a powerful and widely used transformation. nih.gov

Catalytic Asymmetric Reductive Amination of Substituted Cyclopentanones with Anilines

Catalytic asymmetric reductive amination (ARA) is a premier strategy for synthesizing chiral amines. liv.ac.uk This one-pot reaction involves the condensation of a ketone, such as 2-methylcyclopentanone (B130040), with an aniline to form an intermediate imine (or enamine), which is then stereoselectively reduced by a chiral catalyst without being isolated. liv.ac.uk The primary challenges in ARA include the potential for the catalyst to be poisoned by the amine substrate or product and the difficulty in controlling the E/Z isomerism of the imine intermediate, which can affect stereoselectivity. liv.ac.uk

For the synthesis of 2-methyl-N-(2-methylcyclopentyl)aniline, this would involve the reaction of 2-methylcyclopentanone with 2-methylaniline. The choice of catalyst is critical for achieving high enantioselectivity and diastereoselectivity. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral phosphine (B1218219) ligands, have proven effective for this transformation. researchgate.netbohrium.com

Key Research Findings:

Iridium Catalysis: Chiral iridium catalysts, often paired with a chiral phosphate (B84403) anion, have been developed for the asymmetric hydrogenation of imines. These systems can provide high enantiomeric excess (ee). liv.ac.uk

Rhodium Catalysis: Rhodium complexes with chiral diphosphine ligands like Deguphos and Norphos have shown excellent performance in the ARA of α-keto acids with amines, achieving up to 98% ee. liv.ac.uk This technology is transferable to ketone substrates.

Biocatalysis: Engineered amine dehydrogenases (AmDHs) and imine reductases (IREDs) offer a green and highly selective alternative. chemrxiv.orgresearchgate.net These enzymes can operate under mild conditions and exhibit exceptional enantioselectivity (often >99% ee) for a wide range of ketone substrates. chemrxiv.orgresearchgate.net

Table 1: Representative Catalytic Systems for Asymmetric Reductive Amination

| Catalyst System | Substrate Type | Reducing Agent | Selectivity |

|---|---|---|---|

| Ir-complex with Chiral Phosphate | Ketones/Amines | H₂ | High ee |

| Rh-Deguphos | α-Keto acids/Amines | H₂ | Up to 98% ee |

Transition Metal-Catalyzed Reductive Coupling of Nitroarenes to N-Alkylanilines

An alternative to reductive amination starting from anilines is the direct use of nitroarenes. This approach is attractive due to the low cost and ready availability of many nitroaromatic compounds. nih.gov The reaction couples a nitroarene with a carbonyl compound or an alkyl halide in the presence of a reducing agent and a transition metal catalyst. This method combines the reduction of the nitro group and the N-alkylation step into a single operation. nih.govnih.gov

Iron catalysts are particularly noteworthy for this transformation due to iron's low cost, abundance, and low toxicity. nih.govresearchgate.net A typical system might involve an iron salt like Fe(acac)₃, a hydrosilane (e.g., PhSiH₃) as the hydrogen donor, and a reductant like zinc. researchgate.net The mechanism is thought to involve the reduction of the nitroarene to a nitrosoarene intermediate, which then reacts with an alkyl radical generated from the alkyl halide. researchgate.netresearchgate.net

Key Research Findings:

Iron-Catalyzed Coupling: A simple iron catalyst can effectively couple nitroarenes with various primary, secondary, and tertiary alkyl halides, demonstrating broad substrate scope and high functional group tolerance. nih.govresearchgate.net

Palladium-Catalyzed Reactions: Palladium on carbon (Pd/C) can catalyze the reductive amination of aldehydes with nitroarenes using transfer hydrogenation reagents like ammonium (B1175870) formate. nih.gov

Table 2: Transition Metal-Catalyzed Reductive Amination with Nitroarenes

| Catalyst | Amine Precursor | Alkyl Source | Reductant | Key Feature |

|---|---|---|---|---|

| Fe(acac)₃/Zn | Nitroarene | Alkyl Halide | PhSiH₃ | Broad scope, high functional group tolerance. researchgate.net |

| Pd/C | Nitroarene | Aldehyde | HCOOH or H₂ | One-pot conversion of nitroarenes to secondary amines. nih.gov |

Transition Metal-Catalyzed Hydroamination of Unsaturated Precursors with Aromatic Amines

Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. vtt.firesearchgate.netprinceton.edu For the synthesis of N-aryl cyclopentylamines, this would involve the reaction of an aniline with a cyclopentene (B43876) derivative. The catalysis of this reaction is typically achieved with either early or late transition metals, which operate through different mechanisms. vtt.firesearchgate.net

Early Transition Metals (Groups 3-5, Lanthanides): These electropositive metals typically activate the amine by forming a metal-amido intermediate. This species then undergoes migratory insertion of the alkene into the metal-nitrogen bond. vtt.fi

Late Transition Metals (Groups 8-11): These catalysts, including palladium, rhodium, and gold, generally activate the alkene. The mechanism often involves nucleophilic attack of the amine on the coordinated alkene. researchgate.netnih.gov

While conceptually elegant, intermolecular hydroamination of unactivated alkenes remains a significant challenge. Most successful examples involve activated substrates like vinylarenes or strained olefins. princeton.edunih.gov Asymmetric hydroamination, which introduces a chiral center, is an area of intensive research. vtt.fi

Stereoselective Construction of the 2-methylcyclopentyl Moiety and N-C Bond Formation

Achieving the desired stereochemistry in both the aniline and cyclopentylamine (B150401) fragments is paramount. This requires sophisticated asymmetric catalytic methods that can control the formation of multiple stereocenters.

Asymmetric Catalysis for Enantioselective Synthesis (e.g., chiral transition metal catalysis, organocatalysis, enzymatic methods)

The creation of the chiral centers in this compound can be approached by establishing the chirality on the cyclopentane (B165970) ring first, followed by N-C bond formation, or by a concurrent process like asymmetric reductive amination.

Chiral Transition Metal Catalysis: This is a dominant approach in asymmetric synthesis. nih.govresearchgate.net Chiral ligands, often possessing C₂-symmetry or planar chirality, are coordinated to a metal center (e.g., Rh, Ru, Ir, Pd, Cu) to create a chiral environment that directs the stereochemical outcome of a reaction. nih.govresearchgate.net For instance, the asymmetric hydrogenation of a suitably substituted cyclopentene could establish the chiral centers on the ring prior to amination.

Organocatalysis: Small organic molecules can act as catalysts for a variety of asymmetric transformations. mdpi.com For example, chiral phosphoric acids or chiral amines (e.g., via enamine or iminium ion catalysis) can be used to synthesize chiral cyclopentane building blocks.

Enzymatic Methods: Biocatalysis offers unparalleled selectivity. Enzymes such as transaminases can be used for the asymmetric amination of ketones, while lipases can be used for the kinetic resolution of racemic alcohols or amines. nih.gov Engineered amine dehydrogenases have demonstrated the ability to perform asymmetric reductive amination on a wide array of ketones with nearly perfect enantioselectivity. chemrxiv.orgresearchgate.net

Diastereoselective Approaches to N-(2-methylcyclopentyl)aniline Derivatives

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). For this compound, this means controlling the cis or trans relationship between the methyl group and the anilino group on the cyclopentane ring.

Diastereoselectivity can be achieved through several strategies:

Substrate Control: A pre-existing chiral center in the substrate can direct the stereochemical outcome of a subsequent reaction. For instance, the hydrogenation of a chiral enamine derived from 2-methylcyclopentanone and a chiral aniline could proceed with high diastereoselectivity. nih.gov

Catalyst Control: In a reaction like reductive amination, the chiral catalyst can favor the formation of one diastereomer over others. nih.govdiva-portal.org

Cyclization Reactions: Intramolecular reactions, such as the Mizoroki-Heck annulation, can be used to form cyclic structures with high diastereoselectivity, which can then be converted to the desired cyclopentylamine. nih.govdiva-portal.org A tandem hydrozirconation/Lewis acid-mediated cyclization has been described for the highly diastereoselective synthesis of trans-2-substituted cyclopentylamines. nih.gov

Studies on electrophilic additions to substituted cyclopentenes have shown that the stereochemical outcome can be highly predictable, often favoring a syn-selective approach of the electrophile with respect to existing substituents, leading to the formation of trans-vicinal products. nih.gov This principle can be applied to the synthesis of functionalized cyclopentane precursors for the target molecule.

Chiral Auxiliary-Mediated Transformations for Amine Stereocontrol

In the realm of asymmetric synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. wikipedia.org These stereogenic units are temporarily incorporated into a prochiral substrate, directing subsequent transformations to selectively produce one stereoisomer over another. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed and ideally recovered for future use. wikipedia.org This strategy is particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. wikipedia.org

Commonly employed chiral auxiliaries include oxazolidinones, pseudoephedrine, and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) / (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). wikipedia.org For instance, oxazolidinone auxiliaries, often synthesized from readily available amino acids or amino alcohols, can be acylated and then subjected to diastereoselective alkylation or aldol (B89426) reactions. wikipedia.org Similarly, pseudoephedrine and its analogue, pseudoephenamine, are effective chiral auxiliaries for diastereoselective alkylation reactions, leading to the formation of enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. harvard.edu Notably, pseudoephenamine has been shown to be a superior auxiliary in some cases, offering higher diastereoselectivities in alkylation reactions that form quaternary stereocenters and yielding crystalline derivatives that are easier to purify and analyze. harvard.edu

While the direct application of chiral auxiliaries for the asymmetric synthesis of this compound is not extensively detailed in the provided search results, the principles of their use in controlling amine stereocenters are well-established. A general approach would involve the attachment of a chiral auxiliary to either the aniline or the cyclopentylamine precursor, followed by a diastereoselective reaction to form the C-N bond or to functionalize the cyclopentyl ring, and subsequent removal of the auxiliary.

Alternative Synthesis Pathways for N-Substituted Cycloalkylanilines

Beyond the more established methods, several alternative and innovative strategies for the synthesis of N-substituted cycloalkylanilines have been developed. One such approach is the iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with various alkenes. nih.gov This method provides access to structurally diverse and polyfunctionalized cyclopentylamine scaffolds. nih.gov The reaction is catalyzed by the inexpensive and low-toxicity FeCl2·4H2O and proceeds in ethanol (B145695) without the need for an external oxidant or base. nih.gov This protocol has been shown to be scalable and the resulting products can be further derivatized. nih.gov

Another alternative involves visible-light-induced N-alkylation of anilines. For example, a metal-free, base-free, and ligand-free method for the N-alkylation of anilines with 4-hydroxybutan-2-one has been developed using visible light and ammonium bromide. rsc.org While this specific example does not produce a cyclic amine, the underlying principle of visible-light-mediated N-alkylation could potentially be adapted for the synthesis of N-cycloalkylanilines.

Imine Condensation and Isoaromatization Sequences

A powerful and efficient strategy for the construction of N-aryl cyclic amines involves a sequence of reactions beginning with imine condensation, followed by an isoaromatization process. nih.govbohrium.comresearchgate.net This methodology provides a direct route to substituted anilines from readily available primary amines and cyclic ketones or their derivatives. nih.govgalchimia.com The reaction is particularly notable for its operational simplicity and the ability to proceed without the need for metal catalysts or additives. nih.govbohrium.comresearchgate.net

The general mechanism commences with the reaction between a primary amine, such as 2-methylaniline, and a suitable cyclopentenone derivative. This initial step forms a cyclohexenylimine intermediate via condensation. nih.gov Following the imine formation, a cascade of tautomerization (imine-enamine) and double bond shifts occurs. nih.gov This sequence, termed isoaromatization, results in the formation of a stable aromatic aniline ring, effectively constructing the core of the target N-aryl cyclopentylamine.

Recent research has demonstrated the efficacy of this approach in synthesizing 2-benzyl N-substituted anilines from primary amines and (E)-2-arylidene-3-cyclohexenones. nih.govbohrium.comresearchgate.net The reaction proceeds smoothly to afford the desired aniline derivatives in yields ranging from moderate to high (23–82%). nih.gov This catalyst-free approach highlights the intrinsic reactivity of the starting materials to form complex aromatic products under mild conditions. nih.govbohrium.comresearchgate.net While this specific example utilizes a cyclohexenone, the underlying principles of imine condensation followed by an aromatizing cascade are directly applicable to the synthesis of N-aryl cyclopentylamines using appropriate five-membered ring precursors.

Table 1: Synthesis of N-Substituted Anilines via Imine Condensation–Isoaromatization This table is based on analogous reactions with cyclohexenone derivatives and serves to illustrate the potential scope and efficiency of the methodology for cyclopentylamine synthesis.

| Entry | Primary Amine | Solvent | Temperature (°C) | Yield (%) |

| 1 | Benzylamine | Toluene | 60 | 52 |

| 2 | Cyclohexylamine | DME | 60 | 72 |

| 3 | n-Butylamine | DME | 60 | 65 |

| 4 | Isopropylamine | DME | 60 | 44 |

Data derived from analogous syntheses reported in the Beilstein Journal of Organic Chemistry, 2024. researchgate.net

Formal Group Insertion into Aryl C-N Bonds

A more recent and unconventional approach to modifying aniline structures involves the formal insertion of a chemical group directly into the robust aryl carbon-nitrogen (C-N) bond. nih.govresearchgate.netdoaj.org This represents a significant challenge in synthetic chemistry due to the inertness of this particular bond. nih.gov A novel methodology has been developed that circumvents this challenge through an elegant aromaticity destruction-reconstruction process. nih.govresearchgate.net

This process facilitates the selective insertion of a trimethylenemethane (TMM) group into the aryl C-N bond of anilines. nih.gov The reaction is not a direct insertion but a multi-step sequence:

Dearomatization: The process begins by destroying the aromaticity of the starting aniline derivative.

Palladium-Catalyzed Cycloaddition: A palladium-catalyzed aza-TMM cycloaddition is then employed to introduce the new functional group. nih.gov

Rearrangement and Rearomatization: Finally, a Lewis acid-catalyzed rearrangement completes the group insertion and restores the aromaticity of the ring. nih.govresearchgate.net

This transformative method provides access to complex nitrogen-containing aromatic molecules that would be difficult to synthesize using traditional methods. nih.govresearchgate.net The insertion products are versatile intermediates that can be further converted into a variety of valuable compounds. nih.gov The reaction's scope has been explored with various substituted anilines, demonstrating its potential for creating diverse molecular architectures.

Table 2: Scope of TMM Group Insertion into Aryl C-N Bonds of Anilines This table showcases the versatility of the formal group insertion methodology with different aniline substrates.

| Entry | Aniline Derivative | R Group | Yield (%) |

| 1 | p-Toluidine | 4-Me | 75 |

| 2 | 4-Ethylaniline | 4-Et | 72 |

| 3 | 4-Isopropylaniline | 4-iPr | 68 |

| 4 | 4-Fluoroaniline | 4-F | 65 |

Data derived from the aromaticity destruction-reconstruction process reported in Nature Communications, 2018. nih.govresearchgate.net

Stereochemical Control and Chiroptical Properties in N 2 Methylcyclopentyl Aniline Derivatives

Absolute Configuration Determination and Assignment Methodologies

The unambiguous determination of the absolute configuration of chiral molecules such as 2-methyl-N-(2-methylcyclopentyl)aniline is a critical step in stereoselective synthesis and for understanding its interaction with other chiral entities. Several methodologies can be employed for this purpose.

One common approach involves the use of chiral derivatizing agents (CDAs) to convert the enantiomers of the amine into diastereomers, which can then be distinguished by spectroscopic techniques like Nuclear Magnetic Resonance (NMR) or separated by chromatography. For instance, reacting the amine with enantiomerically pure α-methoxyphenylacetic acid (MPA) or its acid chloride would yield diastereomeric amides. The analysis of the ¹H NMR or ¹⁹F NMR (if a fluorine-containing CDA is used) chemical shift differences of the formed diastereomers can allow for the assignment of the absolute configuration based on established empirical models, such as Mosher's method. nih.govfrontiersin.org

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique. nih.govacs.org The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. By comparing the elution order with that of standards of known absolute configuration, the configuration of the analyte can be determined. nih.gov In the absence of authentic standards, computational modeling of the interactions between the analyte and the CSP can help predict the elution order. nih.govacs.org

X-ray crystallography provides the most definitive determination of absolute configuration. acs.org This requires the formation of a single crystal of the chiral compound, often as a salt with a chiral acid of known absolute configuration, such as tartaric acid. The resulting diffraction pattern allows for the precise determination of the three-dimensional arrangement of atoms in the molecule.

Table 1: Illustrative Methodologies for Absolute Configuration Determination

| Method | Principle | Typical Data Output |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. | Chemical shift differences (Δδ) between diastereomeric protons or other nuclei. |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Retention times (t_R) for each enantiomer. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Three-dimensional molecular structure with atomic coordinates. |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light. | CD spectrum with positive or negative Cotton effects. |

Diastereomeric Ratio Control and Optimization in Synthetic Processes

The synthesis of this compound, which possesses two chiral centers, can result in the formation of four possible stereoisomers (two pairs of enantiomers). The control of the diastereomeric ratio during the synthesis is a key aspect of stereoselective chemistry. The relative orientation of the methyl groups on the cyclopentyl ring and the aniline (B41778) moiety can be influenced by the choice of synthetic route and reaction conditions.

For example, a common synthetic route could involve the reductive amination of 2-methylcyclopentanone (B130040) with 2-methylaniline. The stereochemical outcome of the reduction of the intermediate imine can be influenced by the steric bulk of the reducing agent and the substrate itself. The use of bulky reducing agents may favor the formation of the trans diastereomer to minimize steric hindrance.

Furthermore, catalyst-free, visible-light-driven annulation reactions have been shown to achieve complete diastereoselectivity in the synthesis of related substituted tetrahydroquinolines from anilines and alkenes. nih.gov Such methodologies, if adapted, could provide a high degree of control over the diastereomeric outcome. The optimization of reaction parameters such as temperature, solvent, and catalyst (if applicable) is crucial for maximizing the yield of the desired diastereomer.

Table 2: Illustrative Factors Influencing Diastereomeric Ratio in Reductive Amination

| Parameter | Effect on Diastereoselectivity | Example |

| Reducing Agent | Steric bulk can favor the formation of the less hindered diastereomer. | Sodium triacetoxyborohydride (B8407120) vs. Lithium aluminum hydride |

| Temperature | Lower temperatures can enhance selectivity by favoring the transition state with the lowest activation energy. | -78 °C vs. Room Temperature |

| Solvent | Solvent polarity can influence the conformation of the reaction intermediate. | Dichloromethane vs. Methanol |

| Additives | Lewis acids can coordinate to the imine, influencing the direction of nucleophilic attack. | TiCl₄, ZnCl₂ |

Enantiomeric Excess Enhancement and Isolation Techniques

Once a mixture of stereoisomers is obtained, the enhancement of the enantiomeric excess (ee) and the isolation of a single enantiomer are often necessary. Chiral resolution is a common strategy to separate a racemic mixture into its constituent enantiomers. wikipedia.org

One of the most established methods is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. wikipedia.org These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer can be recovered by treatment with a base to remove the resolving agent.

Preparative chiral chromatography is another powerful technique for isolating pure enantiomers. nih.govmdpi.com This method utilizes a chiral stationary phase on a larger scale to separate multigram quantities of a racemic mixture. While effective, this method can be more costly than classical resolution.

Enzymatic resolution, which takes advantage of the high stereoselectivity of enzymes, can also be employed. An enzyme, such as a lipase, could be used to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.

Table 3: Comparison of Enantiomeric Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. | Cost-effective, scalable. | Success is not guaranteed, can be time-consuming. |

| Preparative Chiral Chromatography | Differential interaction with a chiral stationary phase. | Widely applicable, high purity achievable. | Higher cost, solvent consumption. |

| Enzymatic Resolution | Enantioselective enzymatic transformation. | High enantioselectivity, mild reaction conditions. | Enzyme cost and stability, limited to specific substrates. |

Conformational Analysis and Stereoisomeric Stability

The three-dimensional conformation of this compound is crucial for its properties and interactions. The molecule has several rotatable bonds, including the C-N bond between the aniline nitrogen and the cyclopentyl ring, and the C-C bond of the methyl group on the aniline ring. The cyclopentyl ring itself can adopt various puckered conformations, such as the envelope and twist forms.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory, can be used to calculate the relative energies of different conformers and to determine the most stable conformations. colostate.edunih.gov These calculations can provide insights into the preferred spatial arrangement of the substituents and the energetic barriers to conformational changes.

Experimental techniques like NMR spectroscopy can provide information about the solution-state conformation. For instance, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, helping to elucidate the relative orientation of different parts of the molecule. nih.gov The coupling constants between vicinal protons can also provide information about dihedral angles.

The relative stability of the different stereoisomers will be determined by the steric and electronic interactions between the substituents. For example, a trans arrangement of the two methyl groups is generally expected to be more stable than a cis arrangement due to reduced steric strain. The interaction between the N-H proton and the ortho-methyl group on the aniline ring can also influence the rotational barrier around the C-N bond.

Mechanistic Elucidation of Reactions Pertaining to 2 Methyl N 2 Methylcyclopentyl Aniline Synthesis

Kinetic Studies of C-N Bond Forming Reactions

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative data on reaction rates, and offering insights into the factors that influence them. For the synthesis of 2-methyl-N-(2-methylcyclopentyl)aniline, which can be achieved through the reductive amination of 2-methylcyclopentanone (B130040) with 2-methylaniline, the kinetics would likely be complex, depending on the specific catalytic system employed.

In analogous iridium-catalyzed reductive amination reactions, it has been observed that the reaction rate can exhibit a complex dependence on the concentrations of the reactants and the catalyst. For instance, studies on the alkylation of anilines with alcohols catalyzed by iridium complexes have shown varied reaction orders with respect to the amine, the alcohol, and the catalyst. In some systems, a zero-order dependence on the alcohol concentration and a negative first-order dependence on the aniline (B41778) concentration have been reported, suggesting that the catalyst may be inhibited by the amine substrate at high concentrations.

The rate of reaction is also significantly influenced by temperature and the nature of the solvent. A hypothetical kinetic data table for a related iridium-catalyzed reductive amination is presented below to illustrate the type of information that would be sought in a kinetic study.

Interactive Data Table: Hypothetical Kinetic Data for a Related Iridium-Catalyzed Reductive Amination

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Initial [Aniline] (M) | Initial [Ketone] (M) | Initial Rate (M/s) |

| 1 | 1 | 80 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 2 | 80 | 0.1 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 1 | 100 | 0.1 | 0.1 | 4.2 x 10⁻⁵ |

| 4 | 1 | 80 | 0.2 | 0.1 | 1.3 x 10⁻⁵ |

| 5 | 1 | 80 | 0.1 | 0.2 | 2.9 x 10⁻⁵ |

This table is illustrative and based on general principles of similar reactions, not on experimental data for the specific synthesis of this compound.

Identification of Key Intermediates and Transition States

The synthesis of this compound via reductive amination of 2-methylcyclopentanone with 2-methylaniline is proposed to proceed through several key intermediates. The initial reaction between the primary amine (2-methylaniline) and the ketone (2-methylcyclopentanone) typically forms a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield an imine or an enamine intermediate. The subsequent reduction of this imine/enamine intermediate is the final step that forms the desired secondary amine product.

In palladium-catalyzed C-N cross-coupling reactions, which represent an alternative synthetic route using a 2-methylcyclopentyl halide, the key intermediates are organopalladium complexes. The catalytic cycle is generally understood to involve the oxidative addition of the palladium(0) catalyst to the alkyl halide, forming a palladium(II) intermediate. This is followed by the coordination of the amine and subsequent reductive elimination to yield the N-alkylated product and regenerate the palladium(0) catalyst. Anionic arylpalladium halide complexes have also been identified as potential intermediates in related Heck reactions.

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for identifying the structures and energies of transient species like transition states. For related N-alkylation reactions, DFT calculations have been used to model the energy profiles of the reaction pathway, helping to identify the rate-determining step. For instance, in some iridium-catalyzed systems, the coordination of the imine to the iridium-hydride species has been suggested to be the rate-determining transition state.

Catalyst-Substrate Interactions and Reaction Pathway Analysis

The interaction between the catalyst and the substrates is a critical factor that governs the efficiency and selectivity of the synthesis of this compound. In transition metal-catalyzed reactions, such as those employing iridium or palladium complexes, the catalyst plays a central role in activating the substrates and facilitating the C-N bond formation.

In iridium-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions, the catalyst initially acts as a dehydrogenation agent. It removes hydrogen from an alcohol (if used as the alkylating agent) to form a temporary metal-hydride species and an aldehyde or ketone. This carbonyl compound then reacts with the amine to form an imine, which is subsequently reduced by the metal-hydride species, regenerating the catalyst and producing the final amine product along with water. The iridium center, often coordinated to sophisticated ligands, orchestrates this sequence of events by providing specific coordination sites for the substrates and facilitating the hydrogen transfer steps.

Radical Pathways and Electron Donor-Acceptor Complex Formations

While many C-N bond-forming reactions are described by ionic or organometallic pathways, the involvement of radical species cannot be discounted, particularly under certain reaction conditions. Radical pathways can be initiated by single-electron transfer (SET) processes. In the context of the synthesis of this compound, a radical mechanism could potentially be initiated by the formation of an amine radical cation from 2-methylaniline.

The formation of Electron Donor-Acceptor (EDA) complexes is a key step in initiating such radical pathways, especially under photolytic conditions. An EDA complex is a weak association between an electron-rich molecule (the donor, e.g., 2-methylaniline) and an electron-poor molecule (the acceptor). Upon absorption of light, an electron can be transferred from the donor to the acceptor, generating a radical ion pair.

In the synthesis of N-alkylated anilines, an EDA complex could form between the aniline derivative and the alkylating agent or another species in the reaction mixture. The subsequent photoinduced electron transfer could lead to the formation of an aniline radical cation and a radical anion. The aniline radical cation can then undergo deprotonation to form a neutral amino radical, which can then participate in the C-N bond formation. While direct evidence for such pathways in the synthesis of this compound is lacking, the principles of EDA complex formation and subsequent radical reactions are well-established in the chemistry of anilines and could represent a viable, albeit less common, mechanistic alternative.

Computational Chemistry and Theoretical Investigations of 2 Methyl N 2 Methylcyclopentyl Aniline Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

The synthesis of N-aryl cycloamines like 2-methyl-N-(2-methylcyclopentyl)aniline can be achieved through several methods, with palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, being among the most prominent. wikipedia.orglibretexts.org Density Functional Theory (DFT) is an invaluable computational method for elucidating the intricate mechanisms of such catalytic cycles. acs.orgsemanticscholar.org

A DFT study of the synthesis of this compound from 2-bromo-m-xylene (B44306) and 2-methylcyclopentylamine, catalyzed by a palladium complex with a phosphine (B1218219) ligand, would typically investigate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgrug.nl

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (2-bromo-m-xylene) to a Pd(0) complex. DFT calculations can determine the activation energy for this step, which is often rate-determining, and characterize the resulting Pd(II) intermediate.

Amine Coordination and Deprotonation: The 2-methylcyclopentylamine then coordinates to the Pd(II) center. A base facilitates the deprotonation of the amine to form a palladium amide complex. DFT can model the energetics of these equilibria.

Reductive Elimination: This final step involves the formation of the C-N bond, yielding the this compound product and regenerating the Pd(0) catalyst. princeton.edu DFT calculations are crucial for determining the energy barrier of this step and identifying the transition state structure.

A hypothetical reaction profile, generated through DFT calculations, can provide quantitative data on the thermodynamics and kinetics of the entire process.

Table 1: Hypothetical DFT-Calculated Free Energy Profile for the Buchwald-Hartwig Amination to form this compound

| Step | Intermediate/Transition State | Description | Calculated Relative Free Energy (kcal/mol) |

|---|---|---|---|

| 1 | Reactants (Pd(0)L2 + Aryl-Br + Amine) | Initial state | 0.0 |

| 2 | TSOA | Oxidative Addition Transition State | +18.5 |

| 3 | Pd(II) Intermediate | Aryl-Pd(II)-Br Complex | -5.2 |

| 4 | TSDeprotonation | Amine Deprotonation Transition State | +12.1 |

| 5 | Pd(II) Amide Complex | Aryl-Pd(II)-Amide Complex | -10.8 |

| 6 | TSRE | Reductive Elimination Transition State | +22.3 |

| 7 | Products (Pd(0)L2 + Product + HBr-Base) | Final state | -25.0 |

Prediction of Stereoselectivity and Regioselectivity via Computational Modeling

The structure of this compound contains two chiral centers, one on the cyclopentyl ring and one on the aniline (B41778) ring (at the methyl-substituted carbon). The synthesis of this compound, particularly through methods like reductive amination of 2-methylcyclopentanone (B130040) with 2-methylaniline or asymmetric amination, presents a stereochemical challenge. wikipedia.orgescholarship.org Computational modeling is a key tool for predicting and rationalizing the stereochemical outcome of such reactions. rsc.org

Using computational approaches, the transition states leading to different stereoisomers can be modeled. The relative energies of these transition states, calculated using high-level quantum chemical methods, can be used to predict the enantiomeric or diastereomeric excess. For instance, in an asymmetric amination catalyzed by a chiral phosphoric acid, computational models can simulate the interaction between the catalyst, the ketone, and the amine. escholarship.orgnih.gov These models can reveal the non-covalent interactions (e.g., hydrogen bonds, steric repulsion) that stabilize one transition state over another, thus dictating the stereoselectivity.

Table 2: Hypothetical Computational Prediction of Enantioselectivity in the Asymmetric Amination of 2-methylcyclopentanone

| Chiral Catalyst | Predicted ΔΔG‡ (kcal/mol) (R vs. S) | Predicted ee (%) | Experimental ee (%) |

|---|---|---|---|

| Catalyst A (Chiral Phosphoric Acid) | -1.8 | 92% (R) | 90% (R) |

| Catalyst B (Proline-based) | -0.5 | 38% (S) | 35% (S) |

| Catalyst C (Reductive Aminase) | -2.5 | 98% (R) | 97% (R) |

Conformational Landscape Analysis of the 2-methylcyclopentyl and Aniline Moieties

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. For this compound, a conformational analysis is essential to understand the spatial arrangement of its constituent parts.

The 2-methylcyclopentyl moiety is not planar. It adopts puckered conformations to relieve torsional strain. dalalinstitute.comscribd.com The two most common low-energy conformations are the "envelope" and the "half-chair". researchgate.netacs.org In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the half-chair, three atoms are coplanar, with the other two displaced on opposite sides of the plane. The methyl group can occupy either a pseudo-axial or a pseudo-equatorial position, with the equatorial position generally being more stable to minimize steric interactions. researchgate.net

Furthermore, rotation around the N-C(aryl) bond in the aniline moiety is a key conformational feature. The energy barrier to this rotation can be calculated to understand the flexibility of the molecule and the relative orientation of the cyclopentyl group with respect to the aromatic ring. Steric hindrance between the methyl group on the aniline ring and the N-bound cycloalkyl group will significantly influence the preferred rotational conformers.

Table 3: Hypothetical Relative Energies of Conformers of this compound

| Conformer Description | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-N-Caryl) |

|---|---|---|

| Envelope (Equatorial Me) - Gauche | 0.00 | 65° |

| Half-Chair (Equatorial Me) - Gauche | 0.45 | 70° |

| Envelope (Axial Me) - Gauche | 1.80 | 68° |

| Envelope (Equatorial Me) - Anti | 2.50 | 175° |

In Silico Screening and Design of Catalysts for N-Aryl Cycloamine Synthesis

Computational chemistry plays a proactive role in catalyst development through in silico screening and rational design. gessnergroup.com For the synthesis of this compound via palladium-catalyzed amination, the choice of ligand is critical for catalyst performance. nih.gov

Computational methods can be used to build a virtual library of ligands, such as various phosphines, and evaluate their properties. researchgate.netresearchgate.net Key descriptors that can be calculated include:

Steric Parameters: Cone angle and percent buried volume (%Vbur) can quantify the steric bulk of the ligand, which influences catalyst stability and substrate accessibility.

Electronic Parameters: The Tolman electronic parameter (TEP), derived from the CO stretching frequency of a model Ni(CO)3L complex, or calculated properties like the HOMO-LUMO gap of the catalyst, can quantify the electron-donating ability of the ligand.

By calculating these properties for a range of ligands and correlating them with predicted reaction barriers (e.g., for reductive elimination), researchers can identify promising catalyst candidates for experimental validation. This in silico approach accelerates the discovery of more efficient and selective catalysts, reducing the need for extensive empirical screening. digitellinc.com

Table 4: Hypothetical In Silico Screening of Phosphine Ligands for the Synthesis of this compound

| Ligand | Calculated Cone Angle (°) | Calculated TEP (cm-1) | Predicted ΔG‡RE (kcal/mol) | Predicted Yield (%) |

|---|---|---|---|---|

| P(t-Bu)3 | 182 | 2056.1 | 20.5 | 95 |

| PPh3 | 145 | 2068.9 | 25.1 | 45 |

| PCy3 | 170 | 2056.4 | 21.2 | 90 |

| XPhos | 212 | 2055.0 | 19.8 | 98 |

Emerging Research Avenues and Challenges in N Aryl Cycloaliphatic Amine Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The synthesis of N-aryl cycloaliphatic amines is traditionally reliant on methods that can be resource-intensive and generate significant waste. Modern research is heavily focused on developing "green" synthetic routes that are more efficient and environmentally friendly.

One promising approach is the direct synthesis of anilines from cyclohexanones using heterogeneous catalysts like Palladium on carbon (Pd/C) in combination with ethylene. This method operates under non-aerobic conditions and utilizes a simple combination of ammonium (B1175870) acetate and potassium carbonate, with hydrogen transfer between the cyclohexanone and ethylene driving the reaction. This strategy allows for the synthesis of variously substituted anilines in high yields from readily available starting materials.

Another sustainable method involves the dehydrative amination of phenols. This approach converts inexpensive and abundant phenols into the corresponding aryl amines using heterogeneous palladium catalysts in continuous-flow reactors. The primary by-products are water and alkanes, which are easily removable, making this an environmentally benign alternative to traditional cross-coupling reactions that often require stoichiometric bases and generate salt waste.

Furthermore, novel synthetic pathways are being explored that start from alternative precursors. For instance, methods have been developed to produce substituted anilines from isatoic anhydride derivatives under mild, room-temperature conditions, offering a rapid and efficient route to complex aniline (B41778) structures.

| Synthetic Protocol | Key Features | Environmental Advantages | Potential Starting Materials for Target Compound |

| Pd/C-Ethylene System | Non-aerobic, heterogeneous catalysis, hydrogen transfer | Avoids harsh oxidants/reductants, catalyst is recyclable | 2-Methylcyclohexanone and 2-methylaniline |

| Dehydrative Amination | Continuous-flow, heterogeneous catalysis | Water as the main by-product, reduced solvent usage | 2-Methylphenol and 2-methylcyclopentylamine |

| Isatoic Anhydride Chemistry | Mild conditions, pH-sensitive reactions | Room temperature, high efficiency, minimal hazardous reagents | Functionalized isatoic anhydrides |

Advancements in High-Throughput Synthesis and Automation

The exploration of the chemical space around N-aryl cycloaliphatic amines requires the ability to rapidly synthesize and screen libraries of related compounds. High-throughput synthesis and automation are key enabling technologies in this endeavor. Automated synthesis platforms, often integrated with flow chemistry systems, allow for the rapid optimization of reaction conditions and the production of a large number of derivatives from a common set of building blocks.

For a molecule like 2-methyl-N-(2-methylcyclopentyl)aniline, an automated platform could systematically vary the substituents on both the aniline ring and the cyclopentyl moiety. By employing robotic liquid handlers and parallel reactors, researchers can explore a wide range of starting materials and catalysts simultaneously.

Flow chemistry, in particular, offers significant advantages for automation. The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous-flow reactor allows for improved yields, selectivity, and safety. This technology is well-suited for the optimization of multi-step syntheses and can be integrated with real-time analytical monitoring to create self-optimizing systems that can identify the best reaction conditions with minimal human intervention.

Key Advantages of Automation in N-Aryl Cycloaliphatic Amine Synthesis:

Rapid Library Generation: Enables the synthesis of hundreds or thousands of compounds for screening.

Efficient Optimization: Quickly identifies optimal reaction conditions (temperature, catalyst, solvent).

Reproducibility and Scalability: Ensures consistent results and provides a clear path to larger-scale production.

Safety: Minimizes handling of hazardous reagents and allows for safe operation at high temperatures and pressures.

Exploration of Novel Reactivity Patterns for C(sp³)–H and C(sp²)–H Functionalization

A major frontier in synthetic chemistry is the direct functionalization of carbon-hydrogen (C–H) bonds. This strategy avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. For this compound, both the aromatic C(sp²)–H bonds on the aniline ring and the aliphatic C(sp³)–H bonds on the methyl and cyclopentyl groups are targets for such transformations.

C(sp²)–H Functionalization: The aniline ring can be functionalized at various positions using transition-metal catalysis. While the amino group typically directs functionalization to the ortho- and para-positions, recent advances have enabled selective meta-C–H arylation through the use of specialized ligands and transient directing groups. This allows for the introduction of new aryl groups at positions that are difficult to access through classical electrophilic aromatic substitution. These methods provide a powerful tool for modifying the electronic and steric properties of the aromatic core of the molecule.

C(sp³)–H Functionalization: The aliphatic C–H bonds on the 2-methyl and 2-methylcyclopentyl groups are also amenable to functionalization. Palladium-catalyzed reactions, for example, can activate these C(sp³)–H bonds, enabling the introduction of new functional groups. Such reactions can create novel stereocenters and significantly increase the structural complexity and diversity of the resulting molecules. The ability to selectively modify these aliphatic positions opens up new avenues for creating analogues of this compound with potentially new biological activities or material properties.

| Functionalization Type | Target Bonds | Catalytic System (Example) | Potential Modifications |

| C(sp²)–H Arylation | Aromatic C-H on the aniline ring | Palladium(II) acetate with a specialized ligand | Introduction of new aryl or heteroaryl groups |

| C(sp³)–H Functionalization | Aliphatic C-H on methyl or cyclopentyl groups | Palladium(II) acetate | Deuteration, Alkylation, Arylation |

Integration with Advanced Analytical Techniques for Reaction Monitoring and Product Characterization

The development of complex synthetic protocols and the characterization of novel compounds rely heavily on advanced analytical techniques. The integration of these techniques directly into the synthetic workflow is crucial for efficient research and development.

Reaction Monitoring: In-situ monitoring techniques provide real-time information about the progress of a chemical reaction without the need for sampling.

FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can track the concentration of reactants, intermediates, and products by monitoring their characteristic absorption bands. For the synthesis of N-aryl cycloaliphatic amines, FT-IR can monitor the disappearance of a primary amine N-H stretch and the appearance of a secondary amine N-H stretch.

NMR Spectroscopy: Flow-NMR allows for the continuous monitoring of reactions as they occur within a flow reactor. This provides detailed mechanistic and kinetic data, enabling rapid optimization and the detection of transient intermediates.

Product Characterization: The unambiguous identification of newly synthesized molecules requires a combination of powerful analytical methods.

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), mass spectrometry is essential for determining the molecular weight of products and identifying impurities. High-resolution mass spectrometry provides exact mass measurements, allowing for the determination of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D techniques) is the cornerstone of structural elucidation, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. The combination of MS and NMR is often required for the complete and unambiguous characterization of novel N-aryl cycloaliphatic amines and their derivatives.

| Technique | Application Area | Information Provided |

| FT-IR/Raman | Real-time Reaction Monitoring | Functional group changes, reaction kinetics, endpoint determination. |

| Flow NMR | In-line Reaction Monitoring & Mechanistic Studies | Structural confirmation of intermediates, reaction kinetics, quantitative analysis. |

| LC-MS | Product Purification & Characterization | Molecular weight, purity assessment, impurity profiling. |

| High-Resolution MS | Structural Elucidation | Exact mass and elemental composition. |

| Multidimensional NMR | Complete Structural Characterization | Atomic connectivity, stereochemistry, 3D structure. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.